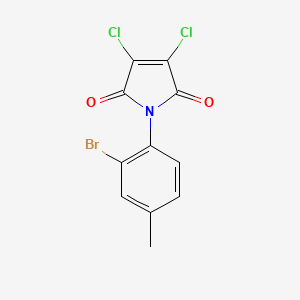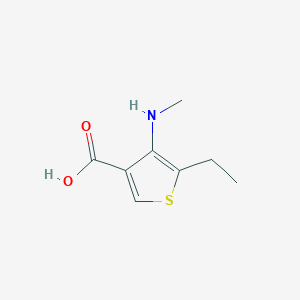![molecular formula C8H13NO2 B14298999 6-Methoxy-6-azabicyclo[3.2.1]octan-3-one CAS No. 113577-72-3](/img/structure/B14298999.png)
6-Methoxy-6-azabicyclo[3.2.1]octan-3-one
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
6-Methoxy-6-azabicyclo[3.2.1]octan-3-one is a nitrogen-containing heterocyclic compound. This bicyclic structure consists of a six-membered nitrogen heterocycle fused to a cyclopentane ring. Compounds with this core structure have gained significant interest due to their synthetic and pharmacological potential .
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 6-Methoxy-6-azabicyclo[3.2.1]octan-3-one typically involves starting with 6-oxabicyclo[3.2.1]oct-3-en-7-one. The lactone ring of this precursor is opened with amines to form amides, which are then reduced with lithium aluminium hydride to produce amino alcohols . Another method involves the stereoselective reduction of 6-methyl-6-azabicyclo[3.2.1]octan-3-one to obtain the desired compound .
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the literature. the synthetic routes mentioned above can be scaled up for industrial applications, with appropriate modifications to optimize yield and purity.
Análisis De Reacciones Químicas
Types of Reactions
6-Methoxy-6-azabicyclo[3.2.1]octan-3-one undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can convert the compound into amino alcohols or other reduced forms.
Substitution: Nucleophilic substitution reactions can introduce different functional groups into the molecule.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Lithium aluminium hydride is frequently used for reduction reactions.
Substitution: Various nucleophiles, such as amines or alkoxides, can be used under basic conditions.
Major Products
The major products formed from these reactions include amino alcohols, ketones, and substituted derivatives of the original compound.
Aplicaciones Científicas De Investigación
6-Methoxy-6-azabicyclo[3.2.1]octan-3-one has several applications in scientific research:
Mecanismo De Acción
The mechanism of action of 6-Methoxy-6-azabicyclo[3.2.1]octan-3-one involves its interaction with specific molecular targets and pathways. The compound’s bicyclic structure allows it to fit into various biological receptors, potentially modulating their activity. This interaction can lead to changes in cellular signaling pathways, resulting in the observed pharmacological effects .
Comparación Con Compuestos Similares
Similar Compounds
8-Azabicyclo[3.2.1]octan-3-ol: This compound shares a similar bicyclic structure but with different functional groups.
6-Methyl-6-azabicyclo[3.2.1]octan-3-one: A closely related compound with a methyl group instead of a methoxy group.
2-Azabicyclo[3.2.1]octane: Another nitrogen-containing heterocycle with significant potential in drug discovery.
Uniqueness
6-Methoxy-6-azabicyclo[3.2.1]octan-3-one is unique due to its methoxy functional group, which can influence its chemical reactivity and biological activity. This distinct feature sets it apart from other similar compounds and contributes to its potential in various applications.
Propiedades
Número CAS |
113577-72-3 |
|---|---|
Fórmula molecular |
C8H13NO2 |
Peso molecular |
155.19 g/mol |
Nombre IUPAC |
6-methoxy-6-azabicyclo[3.2.1]octan-3-one |
InChI |
InChI=1S/C8H13NO2/c1-11-9-5-6-2-7(9)4-8(10)3-6/h6-7H,2-5H2,1H3 |
Clave InChI |
NVWPBPAWYAQRHZ-UHFFFAOYSA-N |
SMILES canónico |
CON1CC2CC1CC(=O)C2 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



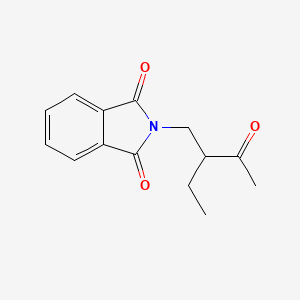
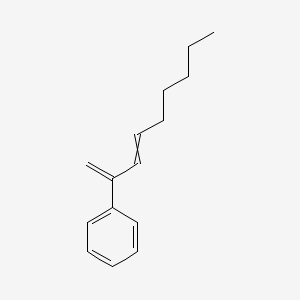

![3-[Acetyl(methyl)amino]-1-phenylpropyl methanesulfonate](/img/structure/B14298957.png)

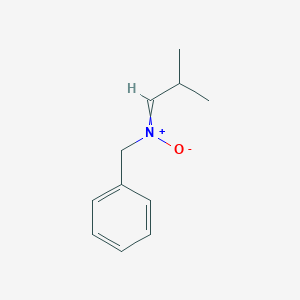
![2-{[(2,2-Dichloroethenyl)oxy]methoxy}propane](/img/structure/B14298967.png)
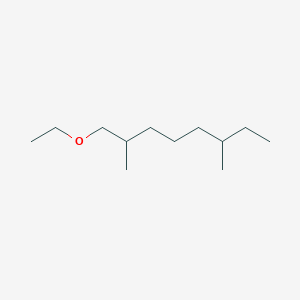
![Phosphonic acid, [[2-(6-amino-8-bromo-9H-purin-9-yl)ethoxy]methyl]-](/img/structure/B14298980.png)

![1,3-Dimethyl-1H-pyrazolo[3,4-b]pyridine-5,6-dicarboxylic acid](/img/structure/B14298989.png)
